1-[(3-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a methanesulfonyl group attached to a chlorophenyl ring, and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of (3-chlorophenyl)methanesulfonyl chloride, which is then reacted with piperidine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) and reagents like butylamine are often used in the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3S)-1-{[(3,4-dichlorophenyl)methane]sulfonyl}-N-(2,4-dimethylpentan-3-yl)piperidine-3-carboxamide: Similar in structure but with different substituents on the phenyl rings.
Other piperidine derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C19H20ClFN2O3S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-16-6-1-4-14(10-16)13-27(25,26)23-9-3-5-15(12-23)19(24)22-18-8-2-7-17(21)11-18/h1-2,4,6-8,10-11,15H,3,5,9,12-13H2,(H,22,24) |
InChI Key |
GLECFTQXZFGVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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